molecular formula C12H12N2O B2728934 2,3-dihydro-1H-pyrano[3,2-f]quinolin-2-amine CAS No. 793670-95-8

2,3-dihydro-1H-pyrano[3,2-f]quinolin-2-amine

Cat. No. B2728934
CAS RN: 793670-95-8
M. Wt: 200.241
InChI Key: AHFVYUVBTCYPCL-UHFFFAOYSA-N
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Description

The compound “2,3-dihydro-1H-pyrano[3,2-f]quinolin-2-amine” is a chemical compound with the IUPAC name 2,3-dihydro-1H-pyrano [3,2-f]quinolin-2-ylamine .

Scientific Research Applications

Synthesis Methods and Derivatives

  • Efficient Synthesis Techniques : Pyrano[3,2-f]quinoline derivatives, including 2,3-dihydro-1H-pyrano[3,2-f]quinolin-2-amine, can be efficiently synthesized using methods like the Aza-Diels-Alder reaction. These methods feature mild reaction conditions and produce high yields, simplifying the synthesis process (Majumdar et al., 2011).

  • Photovoltaic Properties : Certain derivatives of this compound demonstrate photovoltaic properties, making them suitable for use in organic-inorganic photodiode fabrication. Their electrical and photovoltaic characteristics have been explored, showing potential for application in photodiodes (Zeyada et al., 2016).

  • Catalysis in Chemical Reactions : This compound has been used in reactions catalyzed by molecular iodine, leading to the formation of polysubstituted derivatives. This demonstrates its utility in facilitating diverse chemical reactions (Majumdar et al., 2013).

Potential Biomedical Applications

  • Antitubercular Activity : Hexahydro-2H-pyrano[3,2-c]quinoline analogues, which can be derived from this compound, have been synthesized and evaluated for their antitubercular properties. Some of these derivatives exhibited significant activity against Mycobacterium tuberculosis (Kantevari et al., 2011).

  • Apoptosis Induction in Cancer Cells : Related compounds, such as N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, have been found to be potent inducers of apoptosis in cancer cells. These compounds demonstrate significant activity against a variety of human solid tumors (Zhang et al., 2008).

Catalytic and Synthetic Applications

  • Facilitating Complex Chemical Syntheses : The compound is involved in facilitating complex chemical syntheses, such as in the creation of various heterocyclic compounds. It serves as a key intermediate in reactions that yield bioactive molecules (Insuasty et al., 2017).

  • Role in Hetero-Diels-Alder Reactions : In the presence of catalysts like scandium triflate, this compound participates in hetero-Diels-Alder reactions, leading to the production of pyrano- and furo[3,2-c]quinolines with high yields (Yadav et al., 2002).

properties

IUPAC Name

2,3-dihydro-1H-pyrano[3,2-f]quinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-8-6-10-9-2-1-5-14-11(9)3-4-12(10)15-7-8/h1-5,8H,6-7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFVYUVBTCYPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C3=C(C=C2)N=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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